N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide
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Overview
Description
N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide is an organic compound characterized by the presence of difluorophenyl and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acylating agent.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the ethanediamide backbone.
Addition of the Hydroxy and Methylsulfanyl Groups: The hydroxy and methylsulfanyl groups are incorporated through a series of functional group transformations, such as oxidation and thiolation reactions.
Industrial Production Methods
In an industrial setting, the production of N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide may involve:
Large-scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides and sulfones.
Reduction: The difluorophenyl group can be reduced under specific conditions to form a partially or fully hydrogenated phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways by binding to key proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dichlorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide
- N’-(2,5-dibromophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide
Uniqueness
N’-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide is unique due to the presence of difluorophenyl group, which imparts distinct electronic properties compared to its dichloro and dibromo analogs. This difference can lead to variations in reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-13(20,7-21-2)6-16-11(18)12(19)17-10-5-8(14)3-4-9(10)15/h3-5,20H,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESQMHGPGFCQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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